

Spectroscopic Profile of 11-Bromo-1-undecanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Bromo-1-undecanol

Cat. No.: B108197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Bromo-1-undecanol**, a bifunctional organic compound valuable in the synthesis of polymers, self-assembled monolayers, and various specialized organic molecules. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed, generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **11-Bromo-1-undecanol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **11-Bromo-1-undecanol** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	HO-CH ₂ -
~3.41	Triplet	2H	Br-CH ₂ -
~1.85	Quintet	2H	Br-CH ₂ -CH ₂ -
~1.57	Quintet	2H	HO-CH ₂ -CH ₂ -
~1.26-1.43	Multiplet	14H	-(CH ₂) ₇ -
Variable	Singlet	1H	-OH

Table 2: ¹³C NMR Spectroscopic Data for **11-Bromo-1-undecanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~63.1	HO-CH ₂ -
~34.0	Br-CH ₂ -
~32.8	Br-CH ₂ -CH ₂ -
~32.8	HO-CH ₂ -CH ₂ -
~29.5	-(CH ₂) ₇ - (multiple overlapping signals)
~28.8	-(CH ₂) ₇ -
~28.2	-(CH ₂) ₇ -
~25.7	-(CH ₂) ₇ -

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **11-Bromo-1-undecanol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3330	Strong, Broad	O-H Stretch	Alcohol (-OH)
~2925	Strong	C-H Stretch	Alkane (-CH ₂)
~2855	Strong	C-H Stretch	Alkane (-CH ₂)
~1465	Medium	C-H Bend	Alkane (-CH ₂)
~1058	Strong	C-O Stretch	Primary Alcohol
~648	Medium	C-Br Stretch	Alkyl Bromide

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra for a compound such as **11-Bromo-1-undecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **11-Bromo-1-undecanol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Spectroscopy Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: 16 ppm

- Number of Scans: 16-32
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): ~4 s
- Pulse Angle: 30 degrees
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the signals.

3. ^{13}C NMR Spectroscopy Acquisition:

- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): ~1 s
 - Pulse Angle: 30 degrees
- Processing:

- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

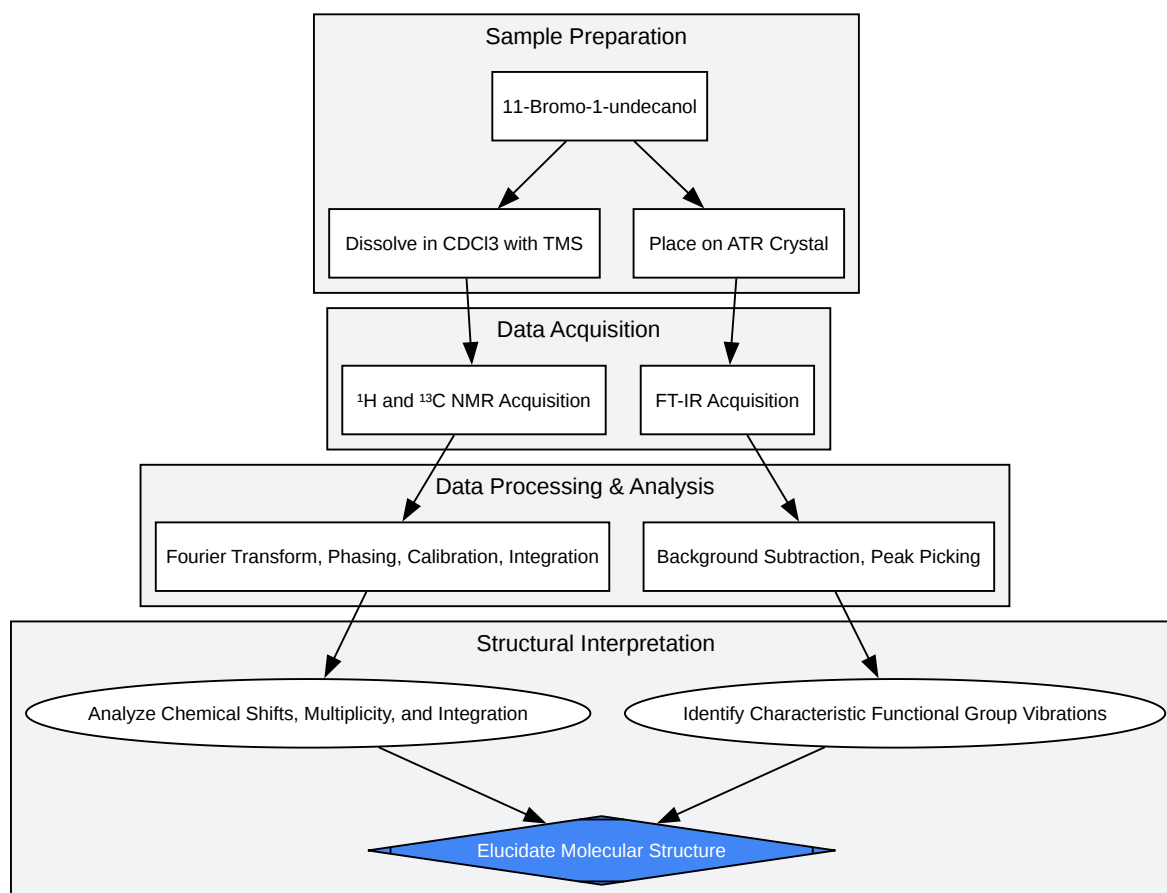
- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.
- Place a small amount of solid **11-Bromo-1-undecanol** onto the crystal to ensure full coverage of the sampling area.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition (FT-IR):

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Procedure:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

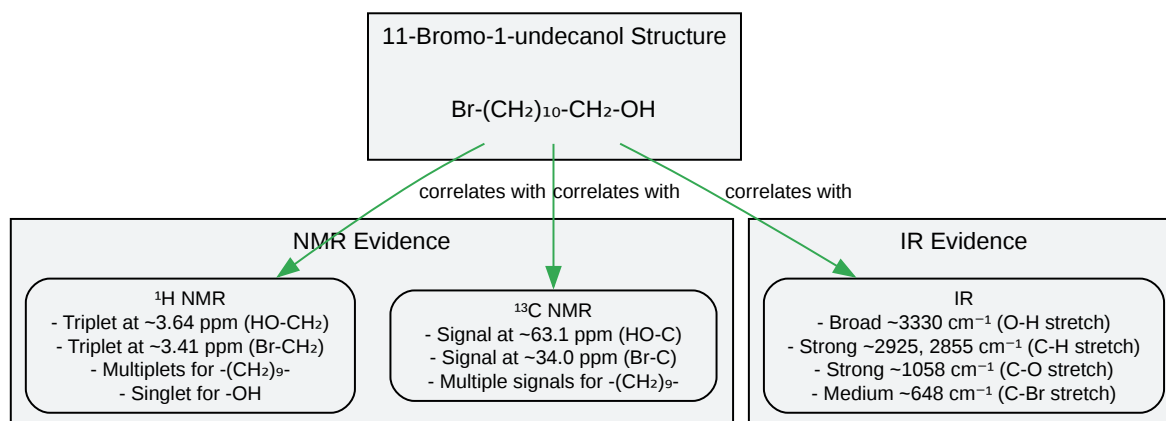
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural assignment of **11-Bromo-1-undecanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **11-Bromo-1-undecanol**.



[Click to download full resolution via product page](#)

Caption: Correlation of Spectroscopic Data to the Structure of **11-Bromo-1-undecanol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 11-Bromo-1-undecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108197#spectroscopic-data-for-11-bromo-1-undecanol-nmr-ir\]](https://www.benchchem.com/product/b108197#spectroscopic-data-for-11-bromo-1-undecanol-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com